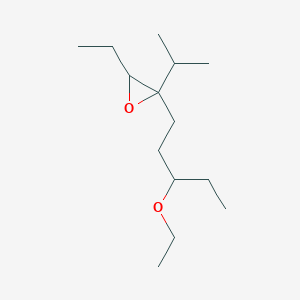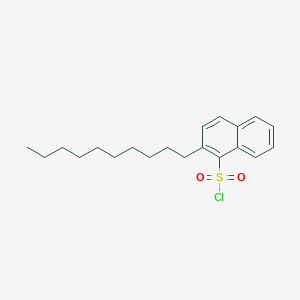
2-Decylnaphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C20H27ClO2S. It is a derivative of naphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring and a decyl chain. This compound is used in various chemical reactions and has applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Decylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonylation of 2-decylnaphthalene. The process typically involves the reaction of 2-decylnaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane (CH2Cl2) to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Decylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-decylnaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decylnaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Decylnaphthalene-1-sulfonamide: Formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness
2-Decylnaphthalene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
89503-70-8 |
|---|---|
Molekularformel |
C20H27ClO2S |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
2-decylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C20H27ClO2S/c1-2-3-4-5-6-7-8-9-13-18-16-15-17-12-10-11-14-19(17)20(18)24(21,22)23/h10-12,14-16H,2-9,13H2,1H3 |
InChI-Schlüssel |
XJHNOFNYZOGPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


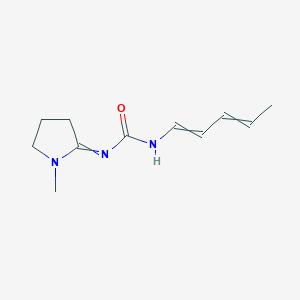
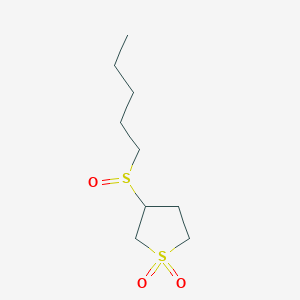
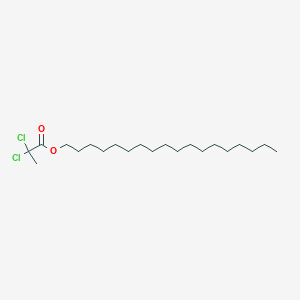
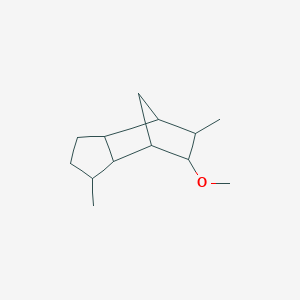

![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
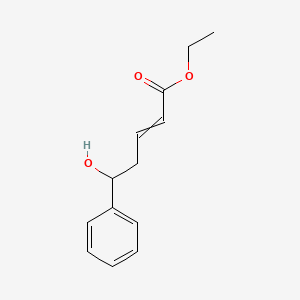
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
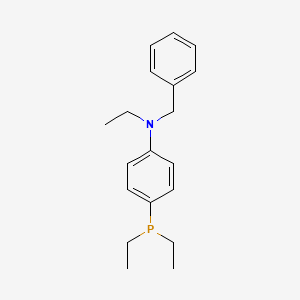

![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
